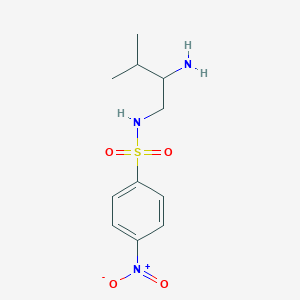
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (AMBS) is a sulfonamide derivative that has been extensively studied for its potential use as a biological probe. It is a small molecule that has been shown to selectively bind to carbonic anhydrase IX (CAIX), a transmembrane protein that is overexpressed in several types of cancer cells. AMBS has been shown to inhibit the catalytic activity of CAIX, leading to a decrease in intracellular pH and inducing cell death in cancer cells.
作用機序
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide leads to a decrease in intracellular pH, which can induce cell death in cancer cells.
Biochemical and physiological effects:
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. In addition, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide in lab experiments is its selectivity for CAIX, which allows for specific targeting of cancer cells that overexpress this protein. However, one limitation of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness as a therapeutic agent for cancer.
将来の方向性
1. Development of more potent CAIX inhibitors based on the structure of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
2. Investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease.
3. Development of new imaging agents based on N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide for the detection of CAIX in cancer cells.
4. Combination therapy using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide and other CAIX inhibitors for the treatment of cancer.
5. Investigation of the potential use of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide as a diagnostic tool for the detection of CAIX in cancer cells.
合成法
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-3-methylbutanol in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
科学的研究の応用
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been used as a tool to study the role of CAIX in cancer cells. It has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has also been used to study the mechanism of action of CAIX inhibitors and to develop new CAIX-targeted therapies for cancer.
特性
IUPAC Name |
N-(2-amino-3-methylbutyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRXQQKWYKJJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)

![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2911593.png)
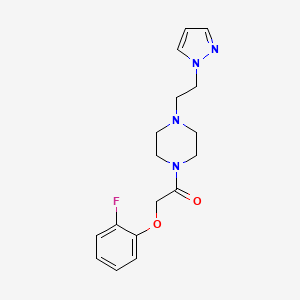
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)
![7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2911597.png)
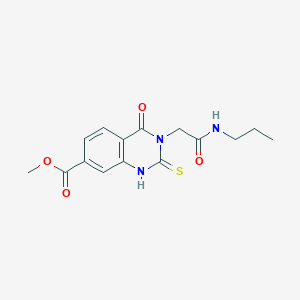
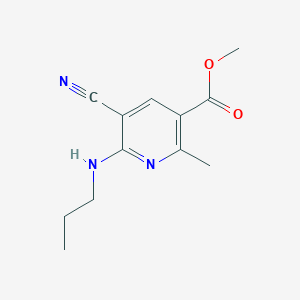
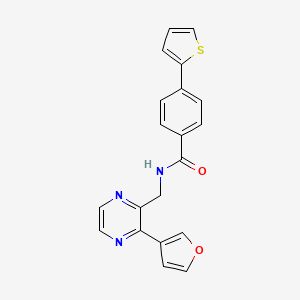
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
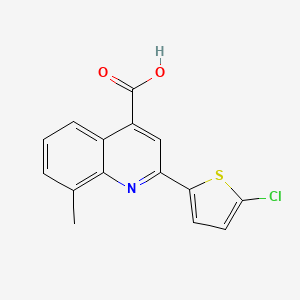
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)